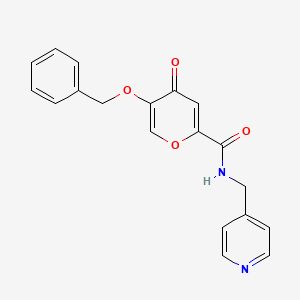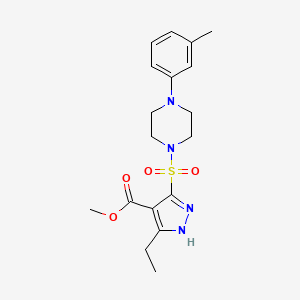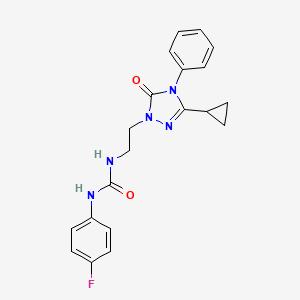![molecular formula C27H29ClN2O4S2 B2599406 N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide CAS No. 2454246-18-3](/img/structure/B2599406.png)
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome . The NLRP3 inflammasome plays a crucial role in innate immunity and inflammation.
- YQ128 suppresses the production of interleukin-1β (IL-1β) but does not affect tumor necrosis factor-alpha (TNF-α) production.
- It can cross the blood-brain barrier (BBB) and reach the central nervous system (CNS).
Mechanism of Action
Target of Action
YQ128, also known as MS-30007, N-(5-chloro-2-propoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide, Chembl4559751, GLXC-26327, or AT26011, is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor . The NLRP3 inflammasome plays essential roles in the maturation and production of IL-1β and IL-18 .
Mode of Action
YQ128 interacts with its target, the NLRP3 inflammasome, to suppress the release of IL-1β . This demonstrates the specific inhibition of the NLRP3 inflammasome by YQ128 .
Biochemical Pathways
The NLRP3 inflammasome, the primary target of YQ128, plays essential roles in the maturation and production of IL-1β and IL-18 . Dysregulation of the inflammasome and IL-1β affects the pathogenesis of many human diseases, such as autoinflammatory disorders, diabetes, and neurodegenerative disorders .
Pharmacokinetics
YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg and rapid total clearance (CLtot) of 41 mL/min/kg . This results in an intermediate terminal plasma half-life (t1/2) of 6.6 hours after intravenous administration . When oral administration is used, YQ128 shows delayed gastrointestinal absorption with a tmax and cmax of 12 hours and 73 ng/mL, respectively . The oral bioavailability of YQ128 is about 10% in the rat .
Result of Action
This leads to its anti-inflammatory activity .
Action Environment
YQ128 can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS) . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors within the CNS .
Biochemical Analysis
Biochemical Properties
YQ128 plays a significant role in biochemical reactions, particularly in the maturation and production of IL-1β and IL-18 . It interacts with the NLRP3 inflammasome, a multiprotein complex that regulates inflammation . YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Cellular Effects
YQ128 has profound effects on various types of cells and cellular processes. It significantly and selectively suppresses the production of IL-1β, but not TNF-α . This selective inhibition demonstrates the specific cellular effects of YQ128 on the NLRP3 inflammasome .
Molecular Mechanism
YQ128 exerts its effects at the molecular level primarily through its interaction with the NLRP3 inflammasome . Upon activation, NLRP3 oligomerizes and recruits partner proteins to form a supramolecular platform to process the maturation and release of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
In laboratory settings, YQ128 shows a time-dependent effect. In primary mouse peritoneal macrophage cells, YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Dosage Effects in Animal Models
The effects of YQ128 vary with different dosages in animal models
Transport and Distribution
YQ128 can penetrate into the CNS . In SD rats, YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg .
Subcellular Localization
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for YQ128 are not widely available in the literature.
- Industrial production methods are also not well-documented.
Chemical Reactions Analysis
- YQ128 undergoes various chemical reactions, although detailed information on specific types (oxidation, reduction, substitution) is limited.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from YQ128 reactions are not extensively reported.
Scientific Research Applications
- YQ128 has been studied in various contexts:
Inflammation Research: Due to its NLRP3 inhibition, YQ128 is relevant for understanding inflammatory processes.
Neuroinflammation and CNS Disorders: Its BBB penetration makes it valuable for CNS-related studies.
Drug Development: Researchers explore YQ128 as a potential therapeutic agent.
Immunology and Autoimmune Diseases: Investigating its effects on immune responses.
Cell Biology and Signaling Pathways: YQ128’s impact on cellular pathways is of interest.
Comparison with Similar Compounds
- YQ128’s uniqueness lies in its selectivity for NLRP3.
- Similar compounds include MCC950 (another NLRP3 inhibitor) and other inflammasome modulators.
Remember that YQ128 is primarily studied in the context of inflammation and immune responses.
Properties
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2599329.png)



![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2599336.png)
![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2599346.png)
